molecular formula C8H18N2O B2464929 1-(4-Methylpiperazin-1-yl)propan-2-ol CAS No. 4223-94-3

1-(4-Methylpiperazin-1-yl)propan-2-ol

Cat. No.: B2464929
CAS No.: 4223-94-3
M. Wt: 158.245
InChI Key: PCAFNJDUSMKKHJ-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPPO and has a molecular formula of C8H18N2O. MPPO is a white crystalline powder that is soluble in water and other common solvents.

Scientific Research Applications

Crystal Structures of New Olanzapine Solvates

Bojarska, Maniukiewicz, and Sieroń (2013) investigated the crystal structures of new solvates of olanzapine, a compound closely related to 1-(4-Methylpiperazin-1-yl)propan-2-ol. They studied olanzapine in combination with acetic acid, propan-2-ol, and propan-2-one, revealing similarities in molecular conformation and crystal structures sustained through hydrogen-bonding networks. This research contributes to the understanding of olanzapine solvates' crystallography, aiding in pharmaceutical formulations and stability studies (Bojarska, Maniukiewicz, & Sieroń, 2013).

Synthesis for α1 Receptor Antagonism

Hon (2013) describes the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, aiming to develop compounds with α1 receptor antagonistic activity. This research is significant in the field of medicinal chemistry, as it provides a method to synthesize derivatives that could potentially serve as α1 receptor antagonists, which are important in treating conditions like hypertension (Hon, 2013).

Src Kinase Inhibitory and Anticancer Activities

Sharma et al. (2010) synthesized 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives and evaluated them as Src kinase inhibitors with potential anticancer activities. One of the derivatives, featuring the 4-methylpiperazin-1-yl group, showed significant inhibition of breast carcinoma cells, highlighting the potential of these compounds in cancer therapy (Sharma et al., 2010).

Molecular Docking and Bioactivity Analysis

Xu et al. (2016) conducted a study on arylpiperazine derivatives, including (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, focusing on their binding mechanisms with α1A-adrenoceptors. The research provided insights into the conformational analysis, molecular docking, and potential for drug design, especially in targeting adrenoceptors for therapeutic purposes (Xu et al., 2016).

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(11)7-10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAFNJDUSMKKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4223-94-3
Record name 1-(4-methylpiperazin-1-yl)propan-2-ol
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